Journal Name:Journal of the Chemical Society A: Inorganic, Physical, Theoretical
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IF:0
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196600FP003
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196600FP001
The first page of this article is displayed as the abstract.
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196700FP003
The first page of this article is displayed as the abstract.
Detail
Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196700FP001
The first page of this article is displayed as the abstract.
Detail
Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196800FP005
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196800FP003
The first page of this article is displayed as the abstract.
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196800FP001
The first page of this article is displayed as the abstract.
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196900FP005
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196900FP003
The first page of this article is displayed as the abstract.
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J196900FP001
The first page of this article is displayed as the abstract.
Detail
Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J197000FP005
The first page of this article is displayed as the abstract.
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J197000FP003
The first page of this article is displayed as the abstract.
Detail
Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J197000FP001
The first page of this article is displayed as the abstract.
Detail
Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J197100FP005
The first page of this article is displayed as the abstract.
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Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J197100FP003
The first page of this article is displayed as the abstract.
Detail
Front matter
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J197100FP001
The first page of this article is displayed as the abstract.
Detail
Heats of formation and bond energies. Part XIV. Heat of combustion of arsenic
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000330
The heat of combustion of arsenic (α, rhomb. cryst.,) in oxygen has been measured in a rotating-bomb calorimeter charged with an aqueous solution of sodium hydroxide, when the products of combustion are sodium arsenite and sodium arsenate, in aqueous solution. Incorporating data for the heat of reduction of sodium arsenate to sodium arsenite and the heat of solution of arsenious oxide in an aqueous solution of sodium hydroxide, the value ΔHf°(As2O3, octa., cryst.)=–160·0 ± 3·0 kcal./mole is obtained.
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Physical properties and chemical constitution. Part L. The electric dipole moments of alkoxy-, alkylthio-, and related compounds of carbon, silicon, and germanium
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000323
The electric dipole moments of compounds belonging to the series Me4 –nX(OMe)n and Me4 –nX(SMe)n, where n= 1–4 and X = C, Si, or Ge, have been measured in benzene solution at 25·00°. The results indicate that the methyl groups rotate relatively freely about Si–O and Ge–O bonds, but in the other cases considered (C–O, C–S, Si–S, and Ge–S) the dipole moments calculated for fixed molecular conformations are in better agreement with the experimental results. Other compounds have also been investigated to study further the rotation about Si–O bonds.
Detail
Dimeric vanadium(III) carboxylates
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000320
The new compounds, vanadium(III) acetate and benzoate, have been prepared by the reaction of vanadium diboride with the appropriate anhydrous acid. The molecular weight, and infrared and proton n.m.r. spectra show that these compounds are dimeric and probably have a structure with four bridging and two terminal carboxylate groups. The magnetic properties are also described.
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Mixed tri- and tetra-substituted derivatives of hexacarbonylmolybdenum
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000317
“Mixed” derivatives of Mo(CO)6 of the types Mo(CO)3XY and Mo(CO)2XY2, where X =o-phenanthroline or 2,2′-bipyridyl (bipy) and Y = triphenylphosphine or triethyl phosphite have been prepared, and their infrared spectra in chloroform obtained. The reported solution spectra for Mo(CO)3(bipy)py and Mo(CO)3(bipy)Ph2S have been reinvestigated.Bonding in these derivatives and their structures are discussed.
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